An In-depth Technical Guide on the Physicochemical Properties of 2,4-dimethyl-9H-pyrido[2,3-b]indole
An In-depth Technical Guide on the Physicochemical Properties of 2,4-dimethyl-9H-pyrido[2,3-b]indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-dimethyl-9H-pyrido[2,3-b]indole is a heterocyclic organic compound belonging to the α-carboline family. The core structure, 9H-pyrido[2,3-b]indole, consists of an indole ring fused to a pyridine ring. Carboline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties.[1] The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME). This document outlines the known properties of related α-carbolines and provides standard methodologies for their experimental determination.
Physicochemical Properties
Quantitative data for 2,4-dimethyl-9H-pyrido[2,3-b]indole is sparse. Therefore, the following tables summarize available data for the parent compound and other relevant derivatives to provide an estimated profile.
Table 1: General and Computed Properties of 9H-pyrido[2,3-b]indole and Derivatives
| Property | 9H-pyrido[2,3-b]indole (Parent Compound) | 2-Amino-9H-pyrido[2,3-b]indole | 2-Amino-3-methyl-9H-pyrido[2,3-b]indole |
| Molecular Formula | C₁₁H₈N₂[2] | C₁₁H₉N₃ | C₁₂H₁₁N₃[3] |
| Molecular Weight | 168.19 g/mol [2] | 183.21 g/mol [4] | 197.24 g/mol [3] |
| XLogP3 (LogP) | Not Available | 2.6[4] | 2.9[3] |
| Physical Form | Solid[2] | Crystalline Solid | Not Available |
| Color | Yellow or Brown[5] | Not Available | Not Available |
Table 2: Experimental Physicochemical Data for 9H-pyrido[2,3-b]indole and Derivatives
| Property | 9H-pyrido[2,3-b]indole (Parent Compound) | 2-Amino-9H-pyrido[2,3-b]indole | A Related Derivative (4b) |
| Melting Point | 210-212 °C[2] | 202 °C[4] | Not Available |
| Boiling Point | 373 °C at 760 mmHg[2] | Not Available | Not Available |
| Solubility | Low solubility[5] | Soluble in methanol and dimethyl sulfoxide[4] | Not Available |
| pKa | Not Available | Not Available | 5.5[6] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of novel compounds like 2,4-dimethyl-9H-pyrido[2,3-b]indole are crucial for reproducibility and data validation. Below are standard methodologies.
Synthesis of 2,4-disubstituted-9H-pyrido[2,3-b]indoles
A general method for synthesizing pyrido[2,3-b]indole derivatives involves a one-pot reaction.[7]
Protocol:
-
A mixture of an appropriate oxindole (1.0 mmol), a chalcone derivative (1.0 mmol), and ammonium acetate is heated under solvent-free conditions or in a suitable solvent like tert-butanol.[7][8]
-
The reaction mixture is stirred at a high temperature (e.g., 110 °C) for a specified time.[8]
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After cooling to room temperature, the mixture is diluted with a solvent such as ethyl acetate.[8]
-
The solution is filtered through celite and concentrated under reduced pressure.[8]
-
The crude product is then purified using column chromatography on silica gel with an eluent system like hexanes/ethyl acetate to yield the pure pyrido[2,3-b]indole derivative.[8]
Determination of Melting Point
The melting point is a key indicator of purity.
Protocol:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from which the solid begins to melt to when it becomes completely liquid is recorded as the melting point.[8]
Determination of Solubility
Solubility is often determined in aqueous and organic solvents.
Protocol (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.[4]
-
The vial is agitated in a shaker bath at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of Partition Coefficient (LogP)
The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
A small amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.
-
The concentration of the compound in both the n-octanol and water layers is determined analytically.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrido[2,3-b]indole derivative.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Potential Biological Interactions
While no specific signaling pathways for 2,4-dimethyl-9H-pyrido[2,3-b]indole have been documented, the α-carboline scaffold is known to interact with biological systems. For instance, certain derivatives have been studied as fluorescence probes that can bind to DNA, suggesting intercalation or groove binding as a possible mechanism of action.[6] The planar structure of the pyridoindole core is suitable for such interactions.[9] Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. 9H-pyrido[2,3-b]indole | 244-76-8 [sigmaaldrich.com]
- 3. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
